1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H13Cl2NO4S and a molecular weight of 338.21 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a dichlorobenzene moiety . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with dichlorobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness . The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperidine derivatives .
Scientific Research Applications
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity . The piperidine ring and carboxylic acid group contribute to the overall binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid
- 1-(2,4-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid
Uniqueness
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the specific positioning of the dichloro groups on the benzene ring, which can influence its reactivity and binding properties . This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical activities .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFUGOIQDWYLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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